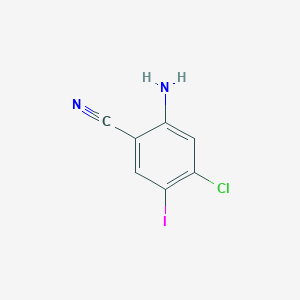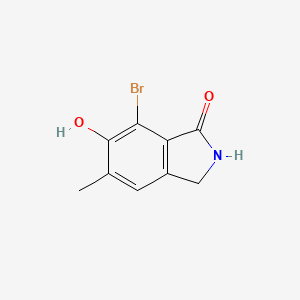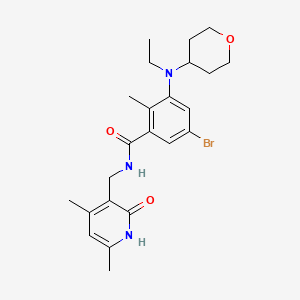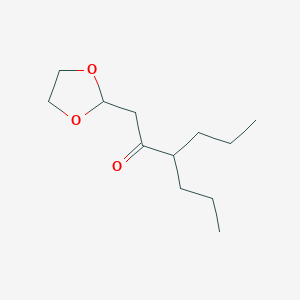
4-Bromo-2-methylquinazoline
Übersicht
Beschreibung
4-Bromo-2-methylquinazoline (BMQ) is an organic compound with a molecular weight of 223.07 g/mol . It has broad applications in various fields of research and industry.
Synthesis Analysis
Quinazoline derivatives, including 4-Bromo-2-methylquinazoline, have drawn attention due to their significant biological activities . The synthesis methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-methylquinazoline is C9H7BrN2 . More detailed structural analysis may require specific computational chemistry techniques which are not within my current capabilities.Physical And Chemical Properties Analysis
4-Bromo-2-methylquinazoline is a solid at room temperature . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Bromo-2-methylquinazoline and related compounds are primarily used in the synthesis of various chemical structures. Sahu et al. (2008) describe the synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones. These compounds exhibited significant biological activities, including analgesic, anti-inflammatory, and antihelmintic properties (Sahu et al., 2008).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of 4-Bromo-2-methylquinazoline are synthesized for various pharmacological studies. For example, Zheng-you (2010) synthesized 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in the treatment of colon and rectal cancers (He Zheng-you, 2010). Similarly, Sirisoma et al. (2009) discovered a compound derived from 4-bromo-2-methylquinazoline as a potent apoptosis inducer and efficacious anticancer agent (Sirisoma et al., 2009).
Biological and Pharmacological Activities
Research has also explored the biological and pharmacological activities of 4-Bromo-2-methylquinazoline derivatives. Rajveer et al. (2010) synthesized 6-bromo quinazolinone derivatives to evaluate their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects (Rajveer et al., 2010). Mabeta et al. (2009) evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones, finding these compounds inhibited neovessel growth and reduced proangiogenic factors (Mabeta et al., 2009).
Chemical Synthesis Processes
Furthermore, 4-Bromo-2-methylquinazoline is used in developing efficient chemical synthesis processes. Nishimura and Saitoh (2016) reported on the telescoping process in the synthesis of a key intermediate involving 4-Bromo-2-methylquinazoline for drug discoveries (Nishimura & Saitoh, 2016).
Eigenschaften
IUPAC Name |
4-bromo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCATIPCMQVWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)










![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)
